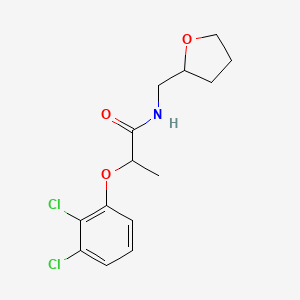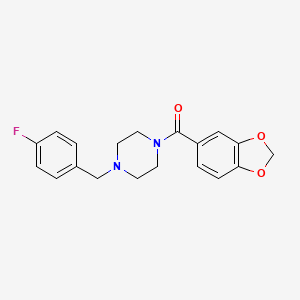![molecular formula C16H20F3NO4 B4750852 methyl 4-[(4-sec-butylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4750852.png)
methyl 4-[(4-sec-butylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
説明
Methyl 4-[(4-sec-butylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate, commonly known as TFB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a member of the butyrolactone family and is a derivative of gamma-hydroxybutyrate (GHB).
作用機序
TFB acts as a methyl 4-[(4-sec-butylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate receptor agonist, which means that it binds to the methyl 4-[(4-sec-butylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate receptor and activates it. This leads to an increase in the release of GABA, which is an inhibitory neurotransmitter. The increased release of GABA leads to a decrease in the activity of neurons, resulting in sedation and anxiolysis.
Biochemical and Physiological Effects:
TFB has been shown to have a range of biochemical and physiological effects. It has been found to induce sedation, anxiolysis, and hypnosis in animal models. It has also been shown to have anticonvulsant properties and can reduce the severity of seizures. TFB has been found to have a low toxicity profile and is well-tolerated in animal models.
実験室実験の利点と制限
The advantages of using TFB in lab experiments include its potent pharmacological effects, low toxicity profile, and ease of synthesis. However, the limitations of using TFB include the lack of data on its long-term effects, the need for specialized expertise in organic chemistry for its synthesis, and the potential for abuse due to its sedative properties.
将来の方向性
There are several future directions for research on TFB. One potential area of research is the development of new analogs of TFB that have improved pharmacological properties. Another area of research is the investigation of the long-term effects of TFB on the brain and body. Additionally, TFB could be used to study the role of the GABAergic system in various neurological disorders, such as epilepsy and anxiety disorders.
Conclusion:
In conclusion, TFB is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly in neuroscience. TFB acts as a methyl 4-[(4-sec-butylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate receptor agonist, leading to sedation and anxiolysis. While TFB has several advantages for lab experiments, there are also limitations that should be considered. Future research on TFB could lead to the development of new analogs with improved pharmacological properties and a better understanding of its long-term effects.
科学的研究の応用
TFB has found numerous applications in scientific research, particularly in the field of neuroscience. It has been shown to have an impact on the GABAergic system, which is responsible for regulating the transmission of signals in the brain. TFB has been used to study the effects of methyl 4-[(4-sec-butylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate on the brain and has been found to have similar effects. It has also been used to study the role of the GABAergic system in various neurological disorders.
特性
IUPAC Name |
methyl 4-(4-butan-2-ylanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO4/c1-4-10(2)11-5-7-12(8-6-11)20-13(21)9-15(23,14(22)24-3)16(17,18)19/h5-8,10,23H,4,9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVUMXNZXMZRNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CC(C(=O)OC)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[4-(sec-butyl)anilino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-ethyl-N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B4750774.png)
![ethyl 4,5-dimethyl-2-({[2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4750787.png)
![ethyl 3-oxo-3-{[3-(propionylamino)phenyl]amino}propanoate](/img/structure/B4750792.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4750802.png)

![N-benzyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4750809.png)
![1-({4-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)piperidine](/img/structure/B4750813.png)
![2-({1-cyclopropyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4750819.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4750831.png)

![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4750857.png)

![2-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-3-furamide](/img/structure/B4750872.png)
![N-{4-[N-(mesitylsulfonyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B4750880.png)